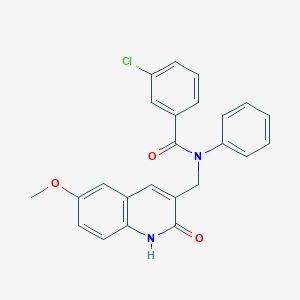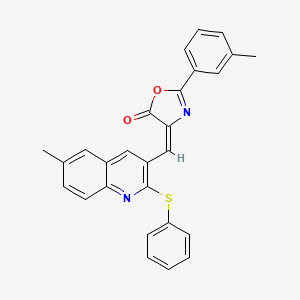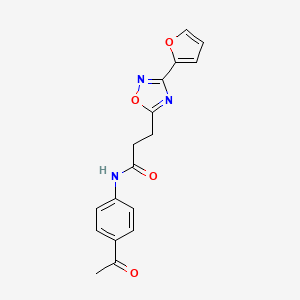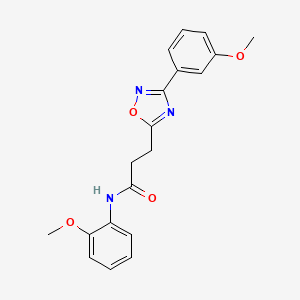
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide, commonly known as CQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CQPA is a benzamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of CQPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. CQPA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, CQPA has been shown to inhibit the activity of certain receptors, such as the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CQPA has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune response. Moreover, CQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
CQPA has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. Moreover, CQPA exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, the limitations of CQPA include its limited solubility in water and its instability in certain conditions, which may affect its biological activity.
Orientations Futures
Several future directions for the research on CQPA include the investigation of its potential applications in the treatment of various diseases, the identification of its molecular targets, and the development of more potent and selective derivatives. Moreover, the use of CQPA as a tool for studying various biological processes, such as DNA replication and repair, cell proliferation, and immune response, may lead to the discovery of new therapeutic targets and the development of novel drugs.
Méthodes De Synthèse
The synthesis of CQPA involves the reaction between 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenylmagnesium bromide to obtain the final product. The synthesis of CQPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
CQPA has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug discovery and development. Several studies have investigated the use of CQPA in the treatment of various diseases, including cancer, HIV, and tuberculosis. Moreover, CQPA has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-21-10-11-22-17(14-21)12-18(23(28)26-22)15-27(20-8-3-2-4-9-20)24(29)16-6-5-7-19(25)13-16/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHHVLHKGKFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)







